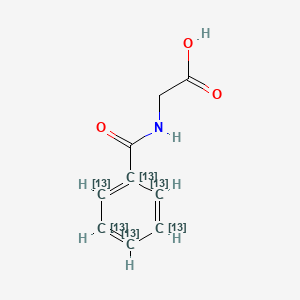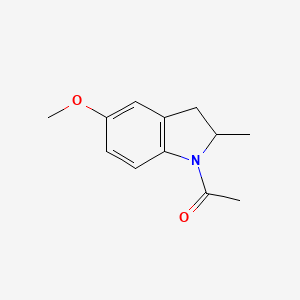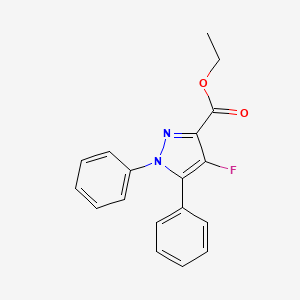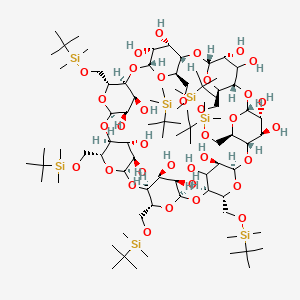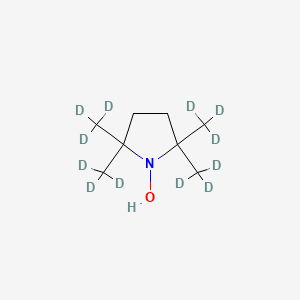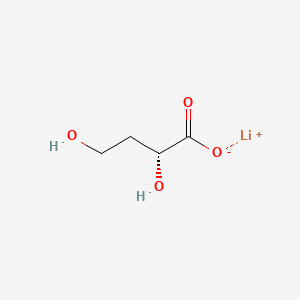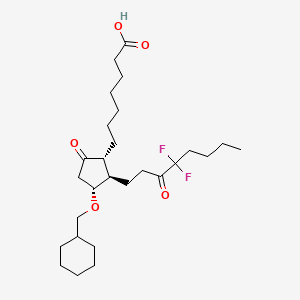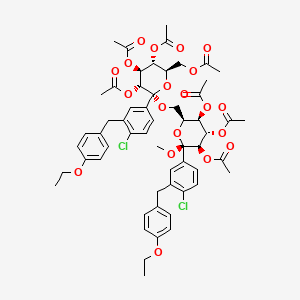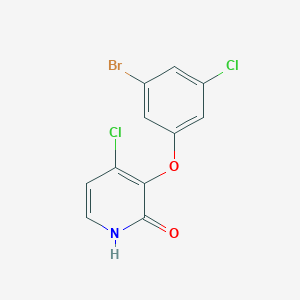
3-(3-Bromo-5-chlorophenoxy)-4-chloropyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is a synthetic organic compound with a complex structure It contains a pyridinone core substituted with bromine, chlorine, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one typically involves multiple steps. One common route includes:
Bromination: Starting with a suitable phenol derivative, bromination is carried out using bromine in the presence of a catalyst.
Chlorination: The brominated phenol is then chlorinated using a chlorinating agent such as thionyl chloride.
Coupling Reaction: The chlorinated phenol is coupled with a pyridinone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. The phenoxy and pyridinone groups can interact with various enzymes and receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromo-5-chlorophenol
- 4-chloro-3-(trifluoromethyl)phenol
- 3-(3-bromo-5-chlorophenoxy)-4-methylpyridin-2-amine
Uniqueness
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents provides distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H6BrCl2NO2 |
|---|---|
Molekulargewicht |
334.98 g/mol |
IUPAC-Name |
3-(3-bromo-5-chlorophenoxy)-4-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-6-3-7(13)5-8(4-6)17-10-9(14)1-2-15-11(10)16/h1-5H,(H,15,16) |
InChI-Schlüssel |
YNLOHEACLCNYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C(=C1Cl)OC2=CC(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
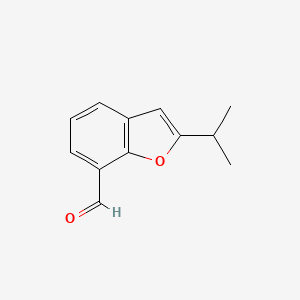

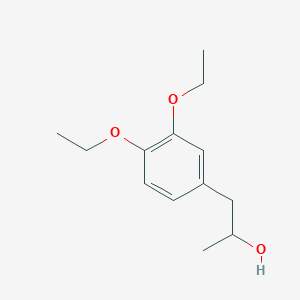
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
